N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a unique structure with two pyrazole rings connected via a methylene bridge, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a suitable reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrazole derivatives. The process includes steps such as alkylation, reduction, and purification to obtain the final product with high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-5-amine
- 1,3-dimethyl-1H-pyrazole-5-carbaldehyde
- 1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine stands out due to its dual pyrazole ring structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)14-15(11)3/h5-7,12H,4,8H2,1-3H3 |
InChI Key |
LZHUYQUFPFHPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC(=NN2C)C |
Origin of Product |
United States |
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